(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride
CAS No.: 2490344-60-8
Cat. No.: VC7296259
Molecular Formula: C8H11BrCl2N2
Molecular Weight: 285.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490344-60-8 |
|---|---|
| Molecular Formula | C8H11BrCl2N2 |
| Molecular Weight | 285.99 |
| IUPAC Name | (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1 |
| Standard InChI Key | XNFRETMLRDXDAC-AUCRBCQYSA-N |
| SMILES | C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic name (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride reflects its absolute stereochemistry at the cyclopropane ring’s C1 and C2 positions. The (1R,2S) configuration indicates a trans relationship between the amine group and the pyridinyl substituent, a critical factor in its biological interactions .
Molecular Formula and Weight
The molecular formula is C₈H₁₁BrCl₂N₂, with a calculated molecular weight of 285.99 g/mol . The dihydrochloride salt form enhances aqueous solubility compared to the free base.
Structural Characterization
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2D Structure: A cyclopropane ring fused to a 6-bromopyridin-3-yl group at the C2 position, with an amine group at C1 .
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3D Conformation: The strained cyclopropane ring adopts a non-planar geometry, with the bromopyridinyl and amine groups in a trans-diaxial arrangement .
Synthesis and Manufacturing
Synthetic Routes
While explicit synthetic protocols are proprietary, plausible pathways include:
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Cyclopropanation: A [2+1] cycloaddition using diazo compounds or the Simmons-Smith reaction to form the cyclopropane core.
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Bromination: Electrophilic aromatic bromination of a pyridine precursor.
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Salt Formation: Treatment of the free base with hydrochloric acid to yield the dihydrochloride .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White to off-white powder | |
| Storage Conditions | Room temperature (15–25°C) | |
| Solubility | Soluble in water, DMSO, methanol | |
| Hygroscopicity | Moderate |
Reactivity and Functional Utility
Key Reactive Sites
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Bromine Atom: Susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
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Amine Group: Participates in acylation, sulfonation, or reductive amination to form derivatives .
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Cyclopropane Ring: May undergo ring-opening under acidic or oxidative conditions .
Stability Profile
Applications in Drug Discovery
Role as a Nitric Oxide Synthase (NOS) Modulator
This compound serves as an intermediate in synthesizing heteroaryl-substituted amides that modulate endothelial NOS (eNOS), a key enzyme in vascular homeostasis . eNOS modulators are investigated for treating hypertension and atherosclerosis.
Structure-Activity Relationship (SAR) Insights
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The (1R,2S) stereochemistry optimizes binding to eNOS’s hydrophobic pocket .
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The bromine atom facilitates late-stage functionalization via cross-coupling .
| Hazard Statement | Risk Mitigation Strategies |
|---|---|
| H315 (Skin irritation) | Use nitrile gloves and lab coats |
| H319 (Eye irritation) | Wear safety goggles |
| H335 (Respiratory irritation) | Use fume hoods |
Disposal Considerations
Incinerate at licensed facilities to prevent environmental release of brominated byproducts .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with eNOS using X-ray crystallography.
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Derivatization Campaigns: Explore Suzuki couplings to diversify the pyridinyl moiety.
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Toxicological Profiling: Assess chronic exposure risks in preclinical models.
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